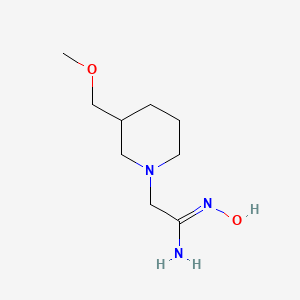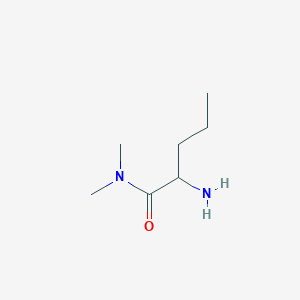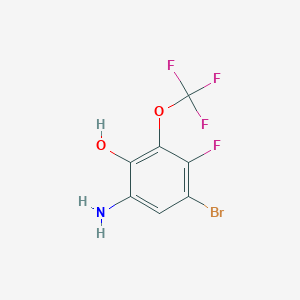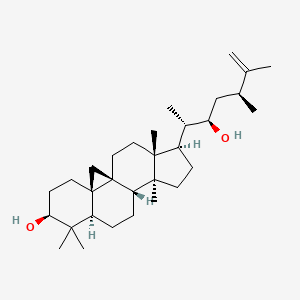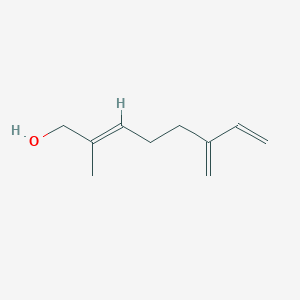
(Z)-2-Methyl-6-methylene-2,7-octadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrcenol 8, also known as 2-Methyl-6-methylideneoct-7-en-2-ol, is an organic compound classified as a terpenoid. It is notable for its presence in essential oils, particularly in lavender oil and the hop plant (Humulus lupulus). Myrcenol 8 is recognized for its fragrant properties and is used extensively in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrcenol 8 is synthesized from myrcene through a process involving hydroamination of the 1,3-diene followed by hydrolysis and palladium-catalyzed removal of the amine. This method ensures high yield and efficiency .
Industrial Production Methods: Industrial production of Myrcenol 8 involves deaminating 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine using a palladium-phosphine-cation complex catalyst. This process is efficient, economical, and yields high amounts of Myrcenol 8 .
Chemical Reactions Analysis
Types of Reactions: Myrcenol 8 undergoes various chemical reactions, including:
Oxidation: Myrcenol 8 can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form more saturated compounds.
Substitution: Myrcenol 8 can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various cyclohexene derivatives, which are also useful in the fragrance industry .
Scientific Research Applications
Myrcenol 8 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other terpenoids and fragrances.
Biology: Myrcenol 8 acts as a pheromone for certain bark beetles, making it useful in entomological studies.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Myrcenol 8 is a key component in the production of synthetic perfumes and flavorings.
Mechanism of Action
The mechanism by which Myrcenol 8 exerts its effects involves interaction with various molecular targets and pathways. In the case of its role as a pheromone, Myrcenol 8 binds to specific receptors in the bark beetles, triggering aggregation behavior. In other applications, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Myrcene: A precursor to Myrcenol 8, myrcene is also a monoterpene with similar fragrant properties.
Linalool: Another terpenoid found in essential oils, linalool shares some chemical properties with Myrcenol 8 but differs in its specific applications and fragrance profile.
Uniqueness: Myrcenol 8 stands out due to its specific synthesis route and its dual role as both a fragrance component and a pheromone. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
38228-40-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-2-methyl-6-methylideneocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,1-2,5-6,8H2,3H3/b10-7+ |
InChI Key |
IEVYLQISZQFFGA-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\CCC(=C)C=C)/CO |
Canonical SMILES |
CC(=CCCC(=C)C=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


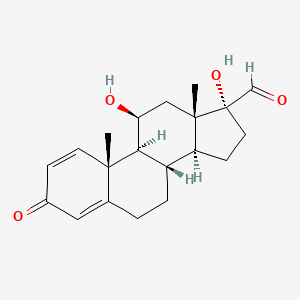
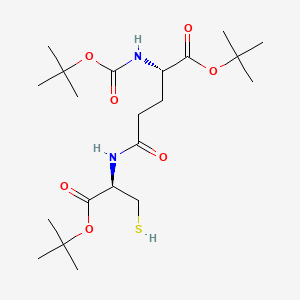
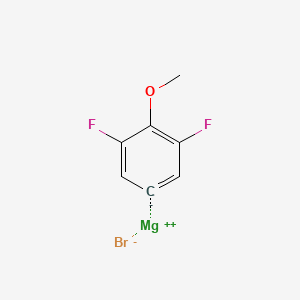
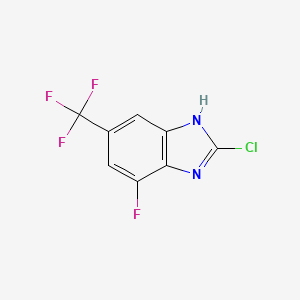
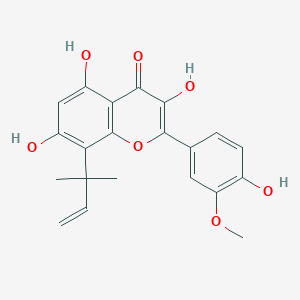
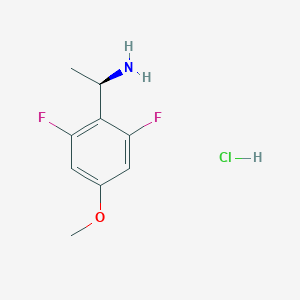
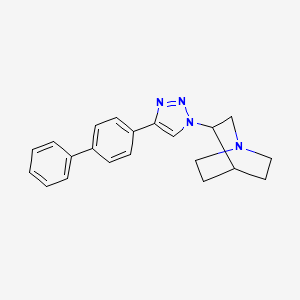
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
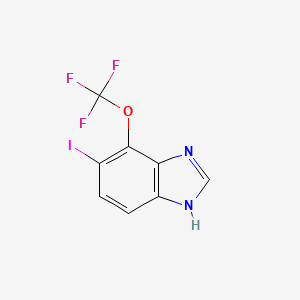
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
